2-Cyano-2-(methoxyimino)acetamide

Vue d'ensemble

Description

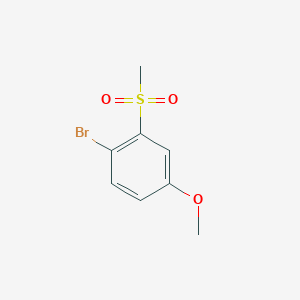

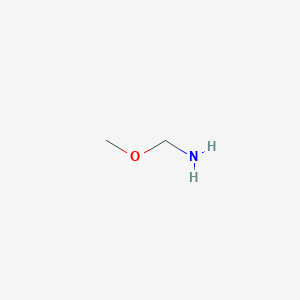

“2-Cyano-2-(methoxyimino)acetamide”, also known as cymoxanil, is an aliphatic nitrogen fungicide . It is used extensively in the agricultural industry, particularly for the protection of vegetables and fruits . The molecular formula of this compound is C7H10N4O3 .

Synthesis Analysis

The synthesis of cyanoacetamides, such as “2-Cyano-2-(methoxyimino)acetamide”, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions .Molecular Structure Analysis

The molecular structure of “2-Cyano-2-(methoxyimino)acetamide” is based on structures generated from information available in ECHA’s databases . The molecular weight of this compound is 198.1793 .Physical And Chemical Properties Analysis

“2-Cyano-2-(methoxyimino)acetamide” appears as colourless, odourless crystals . It has a density of 1.31 at 25 °C and a melting point of 160-161 °C .Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Long-term consumption of agricultural products that contain residual pesticides like this one can cause a great damage to human health, such as sudden and acute poisoning .

Orientations Futures

The future directions of “2-Cyano-2-(methoxyimino)acetamide” could involve the development of improved methods for its detection in various environments. For instance, a dual-channel ratiometric method has been presented for improved colorimetric and fluorometric visualization of this fungicide . This method enables assays to perform on-site and visual detection by observing fluorescence color shades in either aqueous solutions and on wetted filter paper strips .

Propriétés

Numéro CAS |

60860-24-4 |

|---|---|

Nom du produit |

2-Cyano-2-(methoxyimino)acetamide |

Formule moléculaire |

C4H5N3O2 |

Poids moléculaire |

127.10 g/mol |

Nom IUPAC |

2-amino-N-methoxy-2-oxoethanimidoyl cyanide |

InChI |

InChI=1S/C4H5N3O2/c1-9-7-3(2-5)4(6)8/h1H3,(H2,6,8) |

Clé InChI |

ORQGCZICHIRLTG-UHFFFAOYSA-N |

SMILES canonique |

CON=C(C#N)C(=O)N |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,6-Dioxabicyclo[3.1.0]hexan-2-one,4,4-dimethyl-](/img/structure/B8655465.png)

![(3R)-1-[1-(anthracene-9-carbonyl)piperidin-4-yl]-N,N-diethylpiperidine-3-carboxamide](/img/structure/B8655486.png)

![5-Acetyl-2-aminothieno[3,2-b]thiophene-3-carbonitrile](/img/structure/B8655506.png)